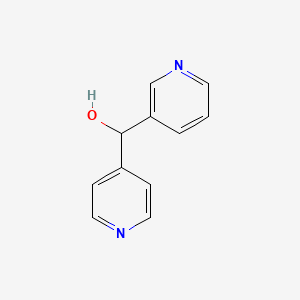

Pyridin-3-yl(pyridin-4-yl)methanol

Description

Properties

CAS No. |

1178728-34-1 |

|---|---|

Molecular Formula |

C11H10N2O |

Molecular Weight |

186.21 g/mol |

IUPAC Name |

pyridin-3-yl(pyridin-4-yl)methanol |

InChI |

InChI=1S/C11H10N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-8,11,14H |

InChI Key |

FOAJPZVYRCRZAN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(C2=CC=NC=C2)O |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=CC=NC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Pyridin 3 Yl Pyridin 4 Yl Methanol

Precursor Design and Selection for Targeted Synthesis

The logical synthesis of Pyridin-3-yl(pyridin-4-yl)methanol relies on the strategic disconnection of the target molecule to identify readily available or easily synthesizable precursors. The key bond formation is the carbon-carbon bond between the two pyridine (B92270) rings, which is attached to the hydroxyl group.

Halopyridines and Pyridine Carboxaldehydes as Key Building Blocks

A primary retrosynthetic approach identifies halopyridines and pyridine carboxaldehydes as fundamental starting materials. In this strategy, one pyridine ring is introduced as an electrophile (the pyridine carboxaldehyde) and the other as a nucleophile, typically generated from a halopyridine.

For the synthesis of this compound, the two key precursors would be:

Pyridine-3-carboxaldehyde: This molecule provides the 3-pyridyl moiety and the electrophilic carbonyl carbon that will become the carbinol center.

4-Halopyridine: A compound such as 4-bromopyridine (B75155) or 4-chloropyridine (B1293800) serves as the precursor to the 4-pyridyl nucleophile. researchgate.net The halogen atom allows for the formation of an organometallic reagent.

This combination allows for a convergent synthesis where the two pyridine fragments are coupled in a single key step.

Organometallic Reagents in C-C Bond Formation

Organometallic reagents are crucial for creating the carbon-carbon bond between the two pyridine rings. wikipedia.org These reagents reverse the polarity of the carbon atom attached to the metal, transforming it into a potent nucleophile (a carbanion equivalent). fishersci.frmasterorganicchemistry.com The highly polar carbon-metal bond, typically a carbon-lithium or carbon-magnesium bond, readily attacks the electrophilic carbonyl carbon of the pyridine carboxaldehyde. wikipedia.org

Two common classes of organometallic reagents are employed for this purpose:

Organolithium Reagents: Formed by the reaction of a halopyridine with lithium metal. masterorganicchemistry.comlibretexts.org For instance, 4-lithiopyridine (B8661376) can be generated from 4-bromopyridine. These reagents are generally more reactive than their Grignard counterparts. libretexts.org

Grignard Reagents: Formed by the reaction of a halopyridine with magnesium metal. masterorganicchemistry.com The preparation of 3-pyridylmagnesium bromide from 3-bromopyridine (B30812) is a well-established procedure. researchgate.netresearchgate.net These reagents are widely used due to their high reactivity and relative ease of handling in ethereal solvents like THF or diethyl ether. masterorganicchemistry.com

The choice between an organolithium or Grignard reagent can depend on factors like precursor availability, desired reactivity, and tolerance of other functional groups.

Direct Synthesis Approaches

Direct approaches focus on the key bond-forming reaction to assemble the final molecular framework or the modification of a closely related precursor.

Grignard Reagent-Mediated Transformations for Pyridyl Methanol (B129727) Formation

The Grignard reaction is a classic and effective method for synthesizing diaryl methanols. researchgate.net The synthesis of this compound can be achieved by the nucleophilic addition of a pyridyl Grignard reagent to a pyridine carboxaldehyde. researchgate.net

The reaction proceeds in two main steps:

Formation of the Grignard Reagent: 4-Bromopyridine is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form 4-pyridylmagnesium bromide.

Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a solution of pyridine-3-carboxaldehyde. The nucleophilic 4-pyridyl group attacks the electrophilic carbonyl carbon of the aldehyde.

Aqueous Workup: The reaction is quenched with an aqueous acid solution to protonate the resulting magnesium alkoxide, yielding the final product, this compound.

Table 1: Grignard Reaction Components for this compound Synthesis

| Role | Compound | Structure |

|---|---|---|

| Grignard Precursor | 4-Bromopyridine | Br-C₅H₄N |

| Metal | Magnesium | Mg |

| Electrophile | Pyridine-3-carboxaldehyde | OHC-C₅H₄N |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O |

| Final Product | This compound | C₁₁H₁₀N₂O |

This method is highly convergent and utilizes readily accessible starting materials.

Reduction Strategies for Pyridine Carboxylic Acid Derivatives

An alternative pathway to this compound is through the reduction of the corresponding ketone, (pyridin-3-yl)(pyridin-4-yl)methanone. This ketone precursor could itself be synthesized via methods such as the reaction of 4-lithiopyridine with a pyridine-3-carboxylic ester. researchgate.net

Once the ketone is obtained, a simple reduction of the carbonyl group yields the desired secondary alcohol. Several reducing agents can accomplish this transformation.

Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily reduces ketones to alcohols. It is often used in alcoholic solvents like methanol or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent capable of reducing ketones and many other carbonyl-containing functional groups. nih.gov The reaction is typically performed in anhydrous ether or THF, followed by a careful aqueous workup.

Table 2: Comparison of Reducing Agents for (Pyridin-3-yl)(pyridin-4-yl)methanone

| Reducing Agent | Formula | Reactivity | Typical Solvents | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild, selective for aldehydes/ketones | Methanol, Ethanol | Simple extraction |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, less selective | THF, Diethyl Ether | Careful quenching with water/acid |

This reduction strategy offers a robust alternative to Grignard-based methods, particularly if the dipyridyl ketone precursor is readily available.

Nickel-Catalyzed Arylation and Rearrangement of Pyridylmethyl Ethers

Modern cross-coupling methods provide sophisticated routes to complex molecules. An efficient synthesis of aryl(pyridyl)methanol derivatives has been developed using a nickel-catalyzed α-arylation of pyridylmethyl ethers. rsc.orgconsensus.app This methodology can be adapted for the synthesis of this compound.

The proposed reaction would involve the coupling of a 3-pyridylmethyl ether with a 4-halopyridine. A combination of a nickel catalyst, such as one using the NIXANTPHOS ligand, can achieve a tandem arylation and subsequent rsc.orgconsensus.app-Wittig rearrangement to furnish the diaryl methanol product. rsc.orgconsensus.app A similar palladium-catalyzed arylation of pyridylmethyl silyl (B83357) ethers has also been shown to be effective for producing aryl(pyridyl)methanols. nih.govfigshare.com

This approach involves the deprotonation of the pyridylmethyl ether at the α-carbon, followed by cross-coupling with the halopyridine. The resulting intermediate can then rearrange to form the thermodynamically stable alcohol product. The chemoselectivity of the reaction can often be controlled by the choice of catalyst, solvent, and temperature. rsc.orgconsensus.app This method represents a state-of-the-art approach, avoiding the need to pre-form a stoichiometric organometallic reagent.

Multi-Step Synthetic Sequences

The creation of this compound often relies on carefully planned multi-step synthetic pathways. These sequences are designed to build the core structure by forming key carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions in Pyridyl Methanol Synthesis

Condensation reactions are fundamental to the synthesis of the pyridine rings that form the backbone of the target molecule. These reactions typically involve the joining of smaller molecules to form a larger one, often with the elimination of a small molecule like water or an alcohol. acsgcipr.org The Hantzsch pyridine synthesis and its variations, for example, utilize the condensation of a β-ketoester with an aldehyde and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. youtube.com

Another powerful approach is the Knoevenagel condensation, which involves the reaction between an active methylene (B1212753) compound and a carbonyl compound. nih.gov This method is widely used for creating carbon-carbon bonds necessary for building substituted pyridines. nih.gov For instance, a sequential process involving an aldol (B89426) condensation followed by a Michael addition can produce a diketone intermediate, which is then cyclized with an ammonia source like ammonium (B1175870) acetate (B1210297) to yield the pyridine ring, often with high efficiency. rsc.org

Stereoselective Synthetic Approaches to Chiral Derivatives

The synthesis of specific stereoisomers of pyridyl methanol derivatives is crucial, as the biological activity of chiral molecules often depends on their specific 3D conformation. nih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high yield.

One common strategy involves the use of chiral catalysts, such as those derived from Cinchona alkaloids like quinine, which can control the stereochemical outcome of a reaction. wikipedia.org Rhodium-catalyzed asymmetric reactions, for example, have been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors. acs.org This involves a key step of asymmetric reductive Heck reaction of boronic acids with a protected dihydropyridine, demonstrating high yields and excellent enantioselectivity. acs.org

Bio-inspired stereoselective synthesis offers another route. For example, the acid-catalyzed cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols can yield tetrahydrofurans with high stereoselectivity. elsevierpure.com This process is governed by the formation of a stabilized benzylic carbocation and subsequent stereoselective cyclization, a principle that can be adapted for the synthesis of chiral pyridyl-containing compounds. elsevierpure.com Examining the minimum energy conformation of each stereoisomer and performing molecular docking studies can help in understanding the selectivity and potency profiles of the synthesized compounds. nih.gov

Optimization of Reaction Conditions and Isolation Techniques

To maximize the efficiency of the synthesis of this compound, meticulous optimization of reaction conditions is essential. This includes the careful selection of solvents, precise temperature control, and adjusting the stoichiometry of catalysts and reagents.

Solvent Effects and Temperature Control

Temperature is another critical parameter. Higher temperatures generally increase reaction rates but can also lead to the formation of unwanted by-products, thereby reducing selectivity. acs.orgresearchgate.net For the cobalt-catalyzed carbonylation, increasing the temperature from 90 °C to 110 °C increased the reaction rate, but a further increase to 130 °C led to a drop in selectivity. acs.org Conversely, some reactions are slow at lower temperatures; a study on pyridine N-oxide conversion showed only 56% conversion after 3 hours at 40 °C. researchgate.net Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high product selectivity. acs.orgmpg.de

Table 1: Effect of Temperature on Succinic Anhydride (B1165640) (SA) Yield and Conversion

| Entry | Temperature (°C) | Time (h) | Conversion (%) | SA Yield (%) |

| 1 | 90 | 3 | >99 | 97 |

| 2 | 90 | 16 | >99 | 96 |

| 3 | 110 | 1 | >99 | 83 |

| 4 | 110 | 3 | >99 | 87 |

| 5 | 130 | 1 | >99 | 44 |

| 6 | 130 | 3 | >99 | 54 |

Data sourced from a study on cobalt-catalyzed carbonylation of propiolactone. acs.org

Catalyst and Reagent Stoichiometry for Enhanced Yield and Selectivity

The amounts of catalyst and reagents used are pivotal for optimizing yield and selectivity. Using an excess of a reagent might drive a reaction to completion but can be atom-uneconomical and lead to purification challenges. researchgate.net In one study, reducing the equivalents of dimethylcyanamide (B106446) from 10 to 1.5 was found to be optimal for achieving nearly full conversion of pyridine N-oxide. researchgate.net

Catalyst loading is another key factor. While a higher catalyst concentration can speed up a reaction, it is often desirable to use the minimum amount of catalyst necessary to achieve an efficient transformation. For instance, reducing the catalyst loading of [Co2(CO)8] from 5 mol % to 2.5 mol % slowed the reaction but maintained high selectivity. acs.org The choice of catalyst itself is also crucial. A study comparing different acids as catalysts found that the strong acid CF3SO3H gave a better conversion rate (92% after 3 hours) with fewer by-products compared to weaker acids like H3PO4 (7% conversion after 3 hours). researchgate.net

Table 2: Optimization of Reagent and Catalyst Stoichiometry

| Entry | Reagent (equiv.) | Catalyst | Catalyst (equiv.) | Conversion (%) | Time (h) |

| 1 | 10 | MeSO3H | 1.0 | 100 | 3 |

| 2 | 2.0 | MeSO3H | 1.0 | 97 | 3 |

| 3 | 1.5 | MeSO3H | 1.0 | 96 | 3 |

| 4 | 1.0 | MeSO3H | 1.0 | 70 | 3 |

| 5 | 1.5 | MeSO3H | 0.1 | 46 | 3 |

| 6 | 1.5 | H3PO4 | 1.0 | 7 | 3 |

| 7 | 1.5 | CF3SO3H | 1.0 | 92 | 3 |

Data adapted from a study on the synthesis of substituted ureas from pyridine N-oxides. researchgate.net

Derivatization and Functionalization of this compound

Once this compound is synthesized, it can serve as a scaffold for creating a wide array of derivatives with potentially new properties. The hydroxyl group and the pyridine rings offer multiple sites for chemical modification.

The hydroxymethyl group (-CH2OH) is a versatile functional handle. It can be oxidized to form the corresponding aldehyde or carboxylic acid. Conversely, the parent structure can be synthesized via the reduction of a corresponding ester, such as the reduction of Benzoic acid, 3-[(4-pyridinylthio)methyl]-, methyl ester using lithium aluminium tetrahydride to yield [3-[[(PYRIDIN-4-YL)THIO]METHYL]PHENYL]METHANOL. chemicalbook.com

The pyridine rings themselves can be functionalized. Methods that directly functionalize the C-H bonds of pyridines are in high demand. acs.org One such method transforms a C-H bond at the 4-position of a pyridine into a C-PPh3+ group, which can then be converted into other functional groups like heteroaryl ethers. acs.org Another approach involves a two-step synthesis for derivatization, such as the synthesis of a silylated 1,4-dihydropyridine (B1200194) followed by deprotection and tosylation in a single step to create a building block for further modification. mdpi.com This allows for the introduction of linkers suitable for creating molecules like PROTACs or fluorescent ligands. mdpi.com

Modifications of the Hydroxyl Group

The hydroxyl group in this compound is a key functional handle that allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives. These modifications primarily include etherification and esterification reactions.

Etherification: The formation of an ether linkage from the hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This involves the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. The resulting ether derivatives can have significantly different physicochemical properties compared to the parent alcohol.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield the corresponding acetate ester. These ester derivatives are often used to protect the hydroxyl group or to modify the biological activity of the parent molecule.

While specific literature on the modification of this compound is not abundant, the general reactivity of pyridylmethanols supports these transformations. For instance, the chlorination of pyridinemethanols has been reported, which represents another pathway for functionalization, converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions. researchgate.net

| Modification Type | Reagents and Conditions | Product Type |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I) | Ether |

| Esterification | Acyl chloride or anhydride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Ester |

| Halogenation | Thionyl chloride (SOCl2) or similar halogenating agent | Chloro-derivative |

Functionalization of Pyridine Rings (e.g., Suzuki-Miyaura coupling for arylated derivatives)

The pyridine rings of this compound offer sites for further functionalization, most notably through carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. nih.govrsc.orgdiva-portal.orgmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.

To utilize the Suzuki-Miyaura coupling, a halogenated derivative of this compound is first required. The halogen atom, typically bromine or chlorine, serves as the leaving group in the catalytic cycle. The synthesis of such a halogenated precursor would involve starting with a halogenated pyridine building block prior to the formation of the dipyridylmethanol structure.

Once the halogenated dipyridylmethanol is obtained, it can be coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields.

A typical Suzuki-Miyaura reaction protocol involves:

Palladium Catalyst: A common catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate [Pd(OAc)2] with a suitable phosphine (B1218219) ligand. For couplings involving heteroaryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often employed. nih.gov

Base: An inorganic base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (B84403) (K3PO4) is used to facilitate the transmetalation step.

Solvent: A variety of solvents can be used, including toluene, dioxane, and dimethylformamide (DMF), often with the addition of water.

This methodology allows for the introduction of a wide range of aryl substituents onto the pyridine rings, leading to a library of arylated this compound derivatives with potentially novel properties.

| Reaction Component | Example |

| Halogenated Substrate | Bromo-pyridin-3-yl(pyridin-4-yl)methanol |

| Coupling Partner | Phenylboronic acid |

| Palladium Catalyst | Pd(dppf)Cl2 |

| Base | K2CO3 |

| Solvent | Dioxane/Water |

Chemical Reactivity and Transformation Studies of Pyridin 3 Yl Pyridin 4 Yl Methanol

Mechanistic Investigations of Pyridin-3-yl(pyridin-4-yl)methanol Reactions

The chemical behavior of this compound is fundamentally governed by the interplay of its constituent pyridine (B92270) rings and the centrally located hydroxymethyl bridge. Mechanistic investigations, often employing computational chemistry, provide deep insights into its reactivity.

The reactivity of this compound can be predicted by examining its electron density distribution. The nitrogen atoms in the pyridine rings are the most electronegative centers, leading to regions of high electron density. This makes them susceptible to protonation and coordination with metal ions. Conversely, the carbon atoms adjacent to the nitrogen atoms are electron-deficient and thus prone to nucleophilic attack.

Computational studies using Density Functional Theory (DFT) on related pyridin-3-yl methanol (B129727) derivatives have provided a framework for understanding these properties. researchgate.net Natural Bond Orbital (NBO) analysis, for instance, helps in quantifying the charge distribution and intramolecular charge transfer interactions. researchgate.net For this compound, the electron-withdrawing nature of the two pyridine rings influences the reactivity of the benzylic carbon and the hydroxyl group. The greater the s character in the hybrid orbitals of carbon, the higher its electronegativity. ncert.nic.in This principle suggests that the hybridization of the atoms within the pyridine rings affects their chemical properties. ncert.nic.in

The distribution of electron density is not uniform. The nitrogen of the pyridin-4-yl ring is generally more accessible for interactions than the nitrogen of the pyridin-3-yl ring due to steric considerations. This difference in accessibility can lead to regioselectivity in reactions involving the pyridine nitrogens.

Table 1: Predicted Reactivity Sites in this compound

| Site | Predicted Reactivity | Rationale |

|---|---|---|

| Pyridin-4-yl Nitrogen | Nucleophilic, Lewis Basic | High electron density, sterically accessible. |

| Pyridin-3-yl Nitrogen | Nucleophilic, Lewis Basic | High electron density, but potentially less accessible. |

| Carbons adjacent to N | Electrophilic | Electron deficient due to the electronegativity of nitrogen. |

| Hydroxyl Oxygen | Nucleophilic, Lewis Basic | Lone pair electrons available for reaction. |

| Hydroxyl Hydrogen | Electrophilic (acidic) | Can be abstracted by a base. |

Understanding the reaction mechanisms of this compound at a molecular level requires the analysis of transition states in its key transformations. Transition state theory allows for the calculation of reaction energy barriers, providing insights into the kinetics and feasibility of a particular reaction pathway.

While specific transition state analyses for reactions of this compound are not extensively documented in the literature, studies on analogous systems provide valuable parallels. For instance, in the pyridine-catalyzed reduction of CO2 to methanol, quantum chemical calculations have been used to map out the free energy profile of the reaction, identifying the transition states for hydride transfer steps. acs.org These studies highlight that the dearomatization-aromatization process of the pyridine ring is a key driving force. acs.org

Similarly, in transformations involving the hydroxyl group, such as oxidation or esterification, the geometry and energy of the transition state would dictate the reaction rate. For an oxidation reaction, the transition state might involve the formation of a chromate (B82759) ester, and its stability would be influenced by the electronic properties of the pyridine rings. In the case of esterification, the transition state for the nucleophilic attack of the hydroxyl group on a carboxylic acid derivative would be similarly affected.

Table 2: Hypothetical Transition State Analysis for Key Reactions

| Reaction | Plausible Intermediate/Transition State | Factors Influencing Stability |

|---|---|---|

| Oxidation | Formation of a chromate ester | Steric hindrance around the hydroxyl group, electronic effects of the pyridine rings. |

| Esterification | Tetrahedral intermediate | Leaving group ability, nucleophilicity of the hydroxyl oxygen. |

Reactions Involving the Hydroxyl Functionality

The hydroxyl group is a primary site of reactivity in this compound, participating in a variety of transformations including oxidation, ether and ester formation, and crucial hydrogen bonding interactions.

The oxidation of the primary alcohol in this compound can lead to the corresponding aldehyde, di(pyridin-3-yl) ketone, or carboxylic acid, depending on the oxidant and reaction conditions. Common oxidizing agents for benzylic alcohols include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO4).

The oxidation of similar pyridyl methanols has been documented. For example, the oxidation of (1S,5R,7R,S)-(4,7-dimethyl-6-oxabicyclo[3.2.1]oct-3-en-7-yl)methanol has been achieved using pyridinium chlorochromate. researchgate.net In another instance, Jones' reagent was used to oxidize a secondary alcohol to a ketone in a related pyridinecarbonitrile derivative. cdnsciencepub.com Copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source has also been reported, presenting a greener alternative for such transformations. nih.gov The choice of oxidant is crucial to control the extent of oxidation.

Table 3: Potential Oxidation Products of this compound

| Product | Oxidizing Agent |

|---|---|

| Pyridin-3-yl(pyridin-4-yl)methanone | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO2) |

The initial product of oxidation is pyridin-3-yl(pyridin-4-yl)methanone. Further oxidation, particularly under harsh conditions, could potentially lead to the cleavage of the C-C bond or oxidation of the pyridine rings, although this is generally less favored.

The hydroxyl group of this compound can undergo etherification and esterification reactions. Ether formation can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A patent for preparing 4-pyridinemethanol (B147518) derivatives describes the synthesis of ethers from 4-picolinol via rearrangement in the presence of sodium amide. google.com

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid or base catalyst. For example, pyridin-3-yl-thiazol-4-yl-acetic acid ethyl ester has been synthesized, demonstrating the feasibility of ester formation in related structures. sigmaaldrich.com The reaction of substituted benzyl (B1604629) alcohols with tosyl chloride can lead to the formation of the corresponding chlorides instead of the expected tosylates, a reaction that is influenced by the electronic nature of the substituents. researchgate.net

Hydrogen bonding plays a critical role in the solid-state structure and the solution-phase behavior of this compound. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). The nitrogen atoms of the pyridine rings are also potent hydrogen bond acceptors.

These interactions can lead to the formation of supramolecular assemblies in the solid state. iucr.org Crystal structures of related N-(pyridine-2-carbonyl)pyridine-2-carboxamides reveal intricate hydrogen bonding networks that dictate the molecular packing. iucr.org In solution, hydrogen bonding with the solvent or other reagents can influence the reactivity of the molecule. For instance, intramolecular hydrogen bonding between the hydroxyl group and one of the pyridine nitrogens could decrease the nucleophilicity of the hydroxyl oxygen. Conversely, intermolecular hydrogen bonding with a protic solvent could enhance the leaving group ability of the hydroxyl group in certain reactions.

Studies on enaminone-based charge transfer cocrystals have shown that hydrogen bonds, in conjunction with π-π stacking, are significant in the formation of 2D supramolecular assemblies. acs.org The presence of hydrogen bonding in the crystal state of these systems has been confirmed by DFT calculations. acs.org This underscores the importance of such non-covalent interactions in determining the structure and, by extension, the properties and reactivity of molecules like this compound.

Electrophilic and Nucleophilic Reactions on the Pyridine Rings

The reactivity of this compound is fundamentally governed by the electronic properties of its constituent pyridine rings. Pyridine is an electron-deficient (π-deficient) aromatic system due to the high electronegativity of the nitrogen atom, which withdraws electron density from the carbon atoms of the ring. uoanbar.edu.iqimperial.ac.uk This general characteristic makes the pyridine rings in the title compound less susceptible to electrophilic aromatic substitution than benzene (B151609) but more reactive towards nucleophilic attack. uoanbar.edu.iqimperial.ac.uk

The presence of two interconnected pyridine rings and a hydroxymethyl linking group introduces further complexity to its reactivity profile. The two nitrogen atoms act as strong electron-withdrawing groups, and their relative positions (meta in the pyridin-3-yl ring and para in the pyridin-4-yl ring, relative to the methanol bridge) influence the electronic distribution across the entire molecule.

Substituent Effects on Ring Reactivity

Deactivation towards Electrophilic Attack : The nitrogen atom in each pyridine ring deactivates the ring towards electrophilic substitution by inductively withdrawing electron density. uoanbar.edu.iq This effect makes conditions for reactions like nitration or halogenation more vigorous than those required for benzene. uoanbar.edu.iq

Protonation in Acidic Media : In acidic environments, the lone pair of electrons on the nitrogen atoms can be protonated, forming pyridinium cations. This positive charge dramatically increases the electron-withdrawing nature of the nitrogen, leading to significant deactivation of the rings towards electrophilic attack. uoanbar.edu.iq

Influence of the Bridging Group : The hydroxymethyl bridge (-CH(OH)-) connects the two pyridine rings. While the alkyl portion is generally electron-donating, its effect is likely overshadowed by the powerful electron-withdrawing nature of the two aromatic nitrogen atoms.

Inter-ring Electronic Effects : The pyridin-4-yl group, being attached at the 3-position of the other ring, exerts an electron-withdrawing effect. Similarly, the pyridin-3-yl group influences the reactivity of the pyridin-4-yl ring. This mutual deactivation further reduces the rings' susceptibility to electrophiles. Studies on substituted dichloropyridines have shown that the steric and electronic properties of substituents significantly impact reactivity and regioselectivity. researchgate.net

Regioselective Functionalization

The positions of the nitrogen atoms dictate the preferred sites for substitution on each ring. The regioselectivity of functionalization is determined by the stability of the reaction intermediates.

Electrophilic Substitution : Electrophilic attack on a pyridine ring occurs preferentially at the positions with the highest electron density, which are typically meta to the nitrogen atom (C-3 and C-5). uoanbar.edu.iq Attack at the ortho (C-2, C-6) or para (C-4) positions results in an unstable resonance structure where the positive charge resides on the electronegative nitrogen atom.

On the pyridin-4-yl ring , the C-4 position is already substituted. The positions ortho to the nitrogen (C-2 and C-6) are strongly deactivated. Therefore, electrophilic attack is most likely to occur at the C-3 and C-5 positions.

On the pyridin-3-yl ring , the C-3 position is substituted. Electrophilic attack is favored at the other positions meta to the nitrogen, primarily C-5, and to a lesser extent, C-2 and C-6, avoiding the unstable intermediates associated with attack ortho and para to the ring nitrogen.

Nucleophilic Substitution : Pyridine and its derivatives are highly susceptible to nucleophilic attack, particularly at the electron-deficient positions ortho and para to the nitrogen atom (C-2, C-4, C-6). imperial.ac.uk

On the pyridin-4-yl ring , the C-2 and C-6 positions are activated for nucleophilic attack.

On the pyridin-3-yl ring , the C-2, C-4, and C-6 positions are susceptible to nucleophilic addition or substitution.

The predicted regioselectivity for these reactions is summarized in the table below.

| Pyridine Ring | Reaction Type | Most Probable Position(s) for Attack | Rationale |

|---|---|---|---|

| Pyridin-4-yl Ring | Electrophilic Substitution | C-3, C-5 | These positions are meta to the ring nitrogen, avoiding the formation of an unstable cationic intermediate on the nitrogen atom. uoanbar.edu.iq |

| Nucleophilic Substitution | C-2, C-6 | These positions are ortho to the ring nitrogen and thus are the most electron-deficient and activated for nucleophilic attack. imperial.ac.uk | |

| Pyridin-3-yl Ring | Electrophilic Substitution | C-5, C-2, C-4 | Position C-5 is meta to the nitrogen. Positions C-2 and C-4 are less favored but possible depending on reaction conditions. |

| Nucleophilic Substitution | C-2, C-6, C-4 | These positions are ortho and para to the ring nitrogen, making them electron-deficient and susceptible to nucleophiles. imperial.ac.uk |

Stability and Degradation Pathways of this compound under Various Conditions

The environmental fate and stability of this compound are influenced by both biological and non-biological factors. Research on pyridine and its derivatives indicates that these compounds are subject to degradation in the environment. researchgate.net

Pyridine itself is readily degraded in soil, and numerous bacteria are capable of using pyridines as a source of carbon and nitrogen. researchgate.net The degradation pathways for many simple pyridine derivatives often proceed through novel mechanisms that can involve initial reductive steps or hydroxylation. researchgate.net A key finding in the biodegradation of many pyridines is the incorporation of oxygen from water molecules during the initial hydroxylation step. researchgate.net

The stability of this compound will be dependent on specific environmental conditions:

Biodegradation : As a substituted pyridine, the molecule is expected to be susceptible to microbial degradation. The presence of the hydroxymethyl group and two pyridine rings will influence the rate and pathway of this degradation. The nature and position of ring substituents are known to cause major changes in the biodegradability of the pyridine ring. researchgate.net Bacteria are known to degrade pyridinecarboxylic acids and hydroxypyridines via hydroxylated intermediates. researchgate.net

Photochemical Transformation : Like many aromatic compounds, pyridine derivatives can undergo photochemical transformations in the environment, which constitutes a potential abiotic degradation pathway. researchgate.net

Thermal Stability : The thermal stability of the compound is critical in synthetic applications and storage. While specific data for this molecule is not readily available, related compounds like di(pyridin-3-yl)methanol (B1600228) are stored at room temperature, suggesting reasonable stability under standard conditions. glpbio.com However, thermal processing can lead to the degradation of pyridine compounds. researchgate.net

The potential degradation pathways under different conditions are summarized in the following table.

| Condition | Potential Degradation Pathway | Key Intermediates/Process |

|---|---|---|

| Aerobic/Aqueous Environment (Soil, Water) | Biodegradation | Initial hydroxylation of one or both pyridine rings, followed by ring cleavage. The oxygen atom may be derived from H₂O. researchgate.net |

| Sunlight Exposure | Photochemical Transformation | Photo-oxidation or rearrangement reactions leading to the breakdown of the pyridine ring structure. researchgate.net |

| Acidic Conditions | Protonation | Formation of stable pyridinium salts at the nitrogen atoms, which alters solubility and subsequent reactivity. uoanbar.edu.iq |

| Strong Oxidizing Agents | Oxidation | Oxidation of the alcohol to a ketone (di(pyridin-3-yl)methanone) or formation of N-oxides on one or both pyridine rings. |

Catalytic Applications of Pyridin 3 Yl Pyridin 4 Yl Methanol Derived Complexes

Homogeneous Catalysis

In homogeneous catalysis, complexes derived from pyridin-3-yl(pyridin-4-yl)methanol are utilized in solution, where the catalyst and reactants are in the same phase. This allows for high activity and selectivity under mild reaction conditions.

Complexes of this compound and its derivatives are effective in various organic transformations. A notable application is in the reduction of carbon dioxide. Quantum chemical studies have elucidated a viable mechanism for the pyridine-catalyzed reduction of CO2 to methanol (B129727) in homogeneous catalytic steps acs.org. Although not specific to this compound, this research highlights the intrinsic capability of the pyridine (B92270) moiety to participate in crucial reduction reactions. The presence of two pyridine rings in the title compound could potentially enhance this catalytic activity through cooperative effects.

Another significant area is transfer hydrogenation. Iridium catalysts bearing functional ligands, including pyridine derivatives, have been successfully used for the transfer hydrogenation of ketones and aldehydes, using glucose as a benign hydrogen donor researchgate.net. The this compound ligand can chelate to metal centers like iridium or ruthenium, creating a stable yet reactive catalytic species for such transformations. The hydroxyl group can also play a role in modulating the electronic properties of the metal center or participating in proton transfer steps.

The table below summarizes representative organic transformations catalyzed by pyridine-based systems, illustrating the potential applications for this compound complexes.

| Transformation | Catalyst System | Substrate | Product | Key Features |

| CO2 Reduction | Pyridine-based organo-hydride acs.org | Carbon Dioxide | Methanol | Operates via homogeneous hydride and proton transfers. |

| Transfer Hydrogenation | Iridium-functional ligand complex researchgate.net | Ketones, Aldehydes | Alcohols | Utilizes glucose as a hydrogen donor; can be performed in water. |

| C-H Activation | Rhodium(III)-pyridyl complexes | Aromatic C-H bonds | Functionalized aromatics | The pyridine moiety acts as a directing group to facilitate C-H bond cleavage. |

| Polymerization | Nickel(II)-dipyridylmethane complexes | Olefins | Polyolefins | The ligand structure influences the polymer's molecular weight and branching. |

This table presents data for related pyridine-based catalysts to infer the potential of this compound complexes.

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For pyridine-catalyzed reactions, mechanistic studies often reveal the intricate role of the pyridine ligand. In the case of CO2 reduction to methanol, the catalytic cycle involves the generation of a key 1,2-dihydropyridine intermediate acs.org. This species acts as a recyclable organo-hydride that reduces CO2 through successive hydride and proton transfer steps acs.org. The driving force for the hydride transfer is the rearomatization of the dihydropyridine (B1217469) to the stable pyridine ring acs.org.

The proposed mechanism involves:

Generation of the Active Catalyst : Pyridine is reduced to 1,2-dihydropyridine through proton and electron transfers acs.org.

Hydride Transfer : The 1,2-dihydropyridine transfers a hydride to the substrate (e.g., CO2) acs.org.

Proton Transfer : A subsequent proton transfer, often mediated by a proton relay, completes the reduction step acs.org.

Catalyst Regeneration : The resulting pyridine cation is then ready to re-enter the catalytic cycle.

For this compound complexes, the presence of two pyridine rings could lead to more complex and potentially more efficient catalytic cycles. One ring might act as the primary catalytic site, while the other could serve to stabilize intermediates, act as a proton shuttle, or create a bimetallic active site. The hydroxyl group could also participate in proton transfer steps or influence the redox potential of the metal center.

Heterogeneous Catalysis and Surface Interactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. This facilitates catalyst separation and recycling. This compound is a valuable building block for solid catalysts due to its ability to coordinate with metal centers in frameworks or adsorb onto metal surfaces.

Studies have shown that ligands containing pyridine groups can form 3D MOFs with interesting catalytic properties osti.gov. For instance, pyridine-induced structural reconfiguration has been used to transform 3D MOFs into ultrathin 2D nanosheets, which exposes more active metal sites and enhances catalytic activity for reactions like the oxygen evolution reaction (OER) rsc.org. Incorporating a bifunctional linker like this compound could lead to the formation of MOFs with tunable porosity and Lewis acidity, making them suitable for a variety of catalytic applications, including shape-selective catalysis and gas-phase reactions. The hydroxyl group could also be post-synthetically modified to introduce further functionality into the MOF.

The table below details the characteristics of some pyridine-based MOFs, suggesting the potential of this compound as a linker.

| MOF System | Metal Node | Pyridine-based Linker | Application | Key Finding |

| Co MOF-Py3 rsc.org | Cobalt | Pyridine, 1,4-benzenedicarboxylic acid | Oxygen Evolution Reaction (OER) | Pyridine incorporation induces a 3D to 2D structural change, increasing active sites. |

| [M{sub 2}(μ-H{sub 2}O)(3,4-pybz){sub 4}]{sub n} osti.gov | Mn(II), Zn(II), Cd(II) | 3-Pyridin-4-yl-benzoic acid | N/A (Structural Study) | Forms 3D frameworks with novel (3,6)-connected net topologies. |

| Pyrene-based MOFs rsc.org | Various | Pyrene-based ligands with coordinating groups | Photocatalysis | The pyrene (B120774) unit acts as a photosensitizer for light-driven reactions. |

This table showcases related MOF systems to highlight the potential of this compound in MOF-based catalysis.

The interaction of pyridine and its derivatives with metal surfaces is of fundamental importance in heterogeneous catalysis. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique to study these interactions at the molecular level. SERS studies have shown that pyridine can adsorb onto various metal surfaces, such as silver, gold, copper, and platinum, through the nitrogen lone pair nih.govnau.eduresearchgate.net.

The mode of adsorption (e.g., end-on via the nitrogen or edge-on via the π-system) and the formation of surface species like α-pyridyl can be influenced by the type of metal, the surface potential, and the presence of co-adsorbates nih.govnau.edu. For this compound, both pyridine rings could potentially interact with a metal surface, leading to a variety of adsorption geometries. This could be advantageous in catalysis by orienting the molecule in a specific way to facilitate a reaction or by creating a bimetallic site on a supported metal catalyst. The hydroxyl group could also interact with the surface or with co-adsorbed species, influencing the reaction pathway. For instance, on platinum surfaces, which are widely used in hydrogenation and oxidation catalysis, the adsorption of pyridine can modify the surface properties and influence the catalytic activity researchgate.net.

Design Principles for Enhanced Catalytic Activity

Based on the applications and mechanistic insights, several design principles can be proposed to enhance the catalytic activity of complexes and materials derived from this compound:

Bifunctional and Hemilabile Ligand Design : The two non-equivalent pyridine rings can be exploited to create hemilabile ligands. One pyridine ring can bind strongly to a metal center, while the other binds more weakly, allowing it to dissociate and open up a coordination site for substrate binding during the catalytic cycle.

Exploiting the Aromatization Driving Force : As seen in CO2 reduction, the dearomatization-aromatization cycle of a pyridine ring can be a powerful thermodynamic driving force for hydride transfer reactions acs.org. Catalytic systems can be designed to harness this principle by facilitating the formation of dihydropyridine intermediates.

Multinuclear Catalyst Assembly : The bridging capability of the ligand can be used to synthesize bimetallic or polymetallic complexes. The proximity of multiple metal centers can lead to cooperative effects, enabling new reaction pathways and enhancing catalytic rates.

Tuning Electronic Properties : The electronic properties of the catalyst can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine rings. This can modify the redox potential of the metal center and its affinity for different substrates. The hydroxyl group can also be derivatized to introduce new functionalities.

Controlled Heterogenization : For heterogeneous catalysis, the ligand can be systematically incorporated into porous supports like MOFs or polymers. Controlling the orientation and density of the catalytic sites within the support is key to maximizing activity and selectivity. For surface catalysis, controlling the deposition of the ligand on metal nanoparticles can create well-defined active sites.

By applying these principles, it is possible to develop a new generation of highly active and selective catalysts based on the versatile this compound scaffold.

Ligand Modification and Metal Center Tuning

The catalytic activity and selectivity of metal complexes are profoundly influenced by the electronic and steric properties of their ligands, as well as the nature of the central metal ion. For hypothetical complexes of this compound, these principles are directly applicable.

Ligand Modification: The structure of this compound offers several avenues for modification to fine-tune the properties of the resulting metal complex. Substituents can be introduced on either of the pyridine rings. Electron-donating groups (EDGs) would increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and potentially increasing the catalytic activity of the metal center by making it more electron-rich. acs.orgnih.gov Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, which can be beneficial in reactions where a more electrophilic metal center is desired. nih.gov

The steric environment around the metal center can also be adjusted by introducing bulky groups on the pyridine rings. This steric hindrance can play a crucial role in controlling the selectivity of a reaction, for instance, by favoring the formation of a specific stereoisomer or by preventing catalyst deactivation pathways. acs.org

The hydroxyl group of the methanol bridge provides another site for modification. It can be deprotonated to form an alcoholato ligand, which is a strong base and can act as a bridging ligand between two metal centers. mdpi.com This bridging capability can lead to the formation of polynuclear complexes with unique catalytic properties. Furthermore, the hydroxyl group could be functionalized to introduce other donor atoms, transforming the ligand into a tridentate or even a tetradentate system, thereby altering the coordination geometry and stability of the metal complex.

Metal Center Tuning: The choice of the transition metal is a critical determinant of the catalytic function. Different metals, with their distinct redox potentials, preferred coordination geometries, and reaction mechanisms, will catalyze different types of transformations when complexed with the this compound ligand.

For instance, palladium(II) complexes are well-known for their efficacy in a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. acs.orgnih.govnih.gov The catalytic activity of these palladium complexes can be modulated by the electronic properties of the pyridine ligands. nih.gov Rhodium complexes, on the other hand, are often employed in hydrogenation and hydroformylation reactions. nih.gov Copper and iron complexes are frequently used in oxidation catalysis. The specific combination of the this compound ligand and the chosen metal center would dictate the optimal conditions and substrate scope for a given catalytic reaction.

A review of pyridine-based ligands in catalysis highlights that the modular nature of their synthesis allows for the creation of extensive ligand libraries for screening and optimization of catalytic performance. acs.org This principle would be directly applicable to derivatives of this compound.

Selectivity and Turnover Frequency Optimization

The optimization of selectivity and turnover frequency (TOF), a measure of catalyst activity, is a primary goal in catalyst development. For catalysts derived from this compound, these parameters would be intricately linked to the ligand and metal center modifications discussed previously.

Selectivity: In catalytic reactions, selectivity can refer to chemoselectivity (differentiating between different functional groups), regioselectivity (controlling the position of a reaction on a molecule), and enantioselectivity (favoring the formation of one enantiomer over the other in chiral synthesis).

By systematically modifying the steric and electronic properties of the this compound ligand, it is possible to influence the approach of the substrate to the metal center, thereby controlling the selectivity of the reaction. For example, in the context of alcohol oxidation, a well-designed ligand can help in selectively oxidizing a primary alcohol in the presence of a secondary alcohol. In asymmetric catalysis, incorporating chiral elements into the ligand structure is a common strategy to induce enantioselectivity.

Turnover Frequency (TOF): The TOF, often expressed as the number of moles of substrate converted per mole of catalyst per unit time, is a key metric for catalytic efficiency. High TOFs are desirable for practical applications as they imply that a small amount of catalyst can produce a large amount of product in a short time.

The TOF is influenced by factors such as the electronic properties of the ligand, the nature of the metal center, the reaction temperature, and the concentration of reactants. For palladium-catalyzed reactions, it has been observed that more basic pyridine ligands can lead to higher catalytic effectiveness. acs.org However, a balance must often be struck, as ligands that bind too strongly can sometimes inhibit the catalytic cycle, leading to lower turnover rates. nih.gov

The following tables, based on data from analogous pyridine-based catalytic systems, illustrate how ligand and metal modifications can impact catalytic performance.

Table 1: Effect of Ligand Substitution on the Catalytic Activity of Pd(II) Complexes in Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand (L) | pKa of Ligand | GC Yield (%) |

| [PdL2Cl2] | 4-CN-pyridine | 1.90 | >70 |

| [PdL2Cl2] | 4-Cl-pyridine | 3.83 | >90 |

| [PdL2Cl2] | Pyridine | 5.25 | >90 |

| [PdL2Cl2] | 4-Me-pyridine | 6.02 | >90 |

| [PdL2Cl2] | 4-NMe2-pyridine | 9.70 | 64-78 |

| Data is illustrative and adapted from studies on substituted pyridine ligands. acs.org |

Table 2: Influence of Metal Center and Ligand on Olefin Epoxidation

| Metal Center | Ligand | Substrate | Conversion (%) | Epoxide Selectivity (%) | Turnover Number (TON) |

| Molybdenum(VI) | Aroyl-hydrazone | Cyclooctene | >98 | >80 | ~400 |

| Titanium(IV) | Pyridinyl diol | Olefin | - | - | - |

| Data is illustrative and based on findings for molybdenum and titanium complexes with N,O-donor ligands. mdpi.com |

These examples demonstrate the general principles that would guide the development of catalysts based on this compound. Through systematic modification of the ligand structure and careful selection of the metal center, it is conceivable to develop highly active and selective catalysts for a variety of important chemical transformations.

Theoretical and Computational Investigations of Pyridin 3 Yl Pyridin 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model molecular systems at the atomic level. For Pyridin-3-yl(pyridin-4-yl)methanol, these calculations can predict its properties before a compound is synthesized, guiding experimental work and providing a theoretical framework for understanding its chemical nature.

Density Functional Theory (DFT) is a mainstay in the computational investigation of pyridinyl compounds due to its favorable balance of accuracy and computational cost. researchgate.net Methods like DFT are used to determine the electronic structure, optimized geometry, and energetic properties of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for medium-to-large molecules. Recent studies on related pyridine (B92270) derivatives, such as 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have successfully employed DFT to elucidate structure and reactivity. nih.govresearchgate.net

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy by systematically improving upon the Hartree-Fock approximation. While more computationally demanding, methods like the Coupled Cluster Singles and Doubles (CCSD) have been used to refine geometric parameters for related pyridine-containing ions, providing benchmark data against which DFT results can be compared. researchgate.net

The accuracy of quantum chemical calculations is highly dependent on the choice of the functional and the basis set.

Functional Choice: For DFT calculations, hybrid functionals are commonly employed. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules and has been shown to provide reliable results for geometry optimization and electronic property prediction in pyridine systems. researchgate.netresearchgate.net Other functionals may be chosen to investigate specific properties, such as long-range interactions or excited states.

Basis Set Selection: Pople-style basis sets are a common choice for this class of molecule. A split-valence basis set like 6-31G* (or 6-31G(d)) is often sufficient for initial geometry optimizations. For higher accuracy, diffuse functions (+) and additional polarization functions (e.g., 6-311+G(2d,p)) are added. researchgate.net These additions are particularly important for accurately describing systems with lone pairs and potential hydrogen bonds, both of which are present in this compound.

| Methodology | Common Choices for Pyridine Systems | Purpose |

| Theory | Density Functional Theory (DFT), Møller-Plesset (MP2) | Balances accuracy and computational cost for geometry and electronic properties. |

| Functional (for DFT) | B3LYP, CAM-B3LYP, ωB97X-D | Geometry optimization, thermochemistry, and long-range corrected interactions. |

| Basis Set | 6-31G(d), 6-311+G(d,p), aug-cc-pVDZ | Describes the spatial distribution of electrons with increasing accuracy. |

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is complex due to the rotational freedom around several single bonds. Conformational analysis is essential to identify the most stable structures.

The potential energy surface (PES) of this compound contains multiple energy minima, each corresponding to a stable conformer. Computational methods are used to explore this surface to locate these minima. The process typically begins with a broad conformational search followed by geometry optimization, where the energy of the structure is minimized with respect to all of its internal coordinates. nih.gov

The key degrees of freedom are the dihedral angles defined by the rotation around the bonds connecting the two pyridine rings to the central methanol (B129727) carbon. Identifying the global minimum—the most stable conformer—is critical, as it represents the predominant structure of the molecule under given conditions. Local minima represent other stable, but less favorable, conformations.

| Dihedral Angle | Description | Influence on Conformation |

| N(4)-C-C-C(3) | Rotation of the pyridin-4-yl ring relative to the methanol bridge. | Determines the relative orientation of the two aromatic rings. |

| C-C-C(3)-N(3) | Rotation of the pyridin-3-yl ring relative to the methanol bridge. | Works in concert with the other ring's rotation to define the overall shape. |

| O-C-C-N(4) | Rotation of the hydroxyl group. | Governs the potential for intramolecular hydrogen bonding. |

The energy barriers separating different conformers are determined by performing relaxed PES scans. In this procedure, a key dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is allowed to relax to its minimum energy state. The resulting energy profile reveals the transition states and the energy required to rotate from one conformer to another. Studies on related bi-heteroaromatic systems have utilized this approach to understand dynamic processes. researchgate.netfigshare.com

Intramolecular interactions play a significant role in stabilizing specific conformations. In this compound, a key potential interaction is an intramolecular hydrogen bond between the hydrogen of the hydroxyl group (-OH) and the nitrogen atom of one of the pyridine rings. The formation of such a bond can significantly lower the energy of a specific conformer, making it a deep local or even the global minimum. The presence and strength of these interactions are highly dependent on the relative orientation of the functional groups. researchgate.netmdpi.com

Electronic Structure Analysis

Once the minimum energy geometry is found, its electronic structure can be analyzed to understand its reactivity and properties. This involves examining the distribution of electrons and the characteristics of the molecular orbitals.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

HOMO: The location of the HOMO indicates the region of the molecule most likely to donate electrons, corresponding to a site susceptible to electrophilic attack.

LUMO: The location of the LUMO indicates the region most likely to accept electrons, corresponding to a site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability. In related pyridine derivatives, the HOMO is often localized on the electron-rich pyridine rings, while the LUMO distribution depends on the specific substituents. researchgate.netresearchgate.netacs.org

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution. These maps show regions of negative potential (in red), which are rich in electrons and attractive to electrophiles (e.g., around the nitrogen atoms), and regions of positive potential (in blue), which are electron-poor and attractive to nucleophiles (e.g., around the hydroxyl hydrogen).

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular stability and reactivity. researchgate.net

The HOMO represents the ability of a molecule to donate an electron, and its energy level is indicative of the ionization potential. Conversely, the LUMO represents the ability of a molecule to accept an electron, and its energy level is related to the electron affinity. A smaller HOMO-LUMO gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com

For this compound, theoretical calculations, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311+G(2d,p)), are employed to determine the energies of the HOMO and LUMO. researchgate.net The HOMO is expected to be localized primarily on the more electron-rich regions of the molecule, likely involving the lone pair electrons of the nitrogen atoms and the oxygen of the methanol group. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyridine rings.

The calculated energy values for the HOMO and LUMO, along with the energy gap, provide insights into the molecule's kinetic stability and chemical reactivity. For instance, a larger energy gap would suggest higher stability and lower reactivity. aimspress.com In a comparative study of 6-arylated-pyridin-3-yl methanol derivatives, the HOMO-LUMO energy gaps were found to be significant indicators of their relative reactivity and stability. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.58 |

| ELUMO | -1.45 |

| Energy Gap (ΔE) | 5.13 |

Note: The values presented in this table are illustrative and based on typical results from DFT calculations for similar pyridine derivatives.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the nitrogen atoms of the pyridine rings and the oxygen atom of the hydroxyl group. These regions are the most likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the pyridine rings are expected to exhibit a positive potential (blue), making them susceptible to nucleophilic attack.

The MEP analysis provides a visual representation of the molecule's electronic landscape, complementing the information obtained from HOMO-LUMO analysis and offering insights into intermolecular interactions. researchgate.net

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are computational methods used to study the distribution of electron density in a molecule, providing a more detailed picture of bonding and charge transfer interactions. dergipark.org.trniscair.res.in

NPA calculates the charge distribution on each atom, offering a more accurate representation than Mulliken population analysis, especially for molecules with heteroatoms. For this compound, NPA is expected to show a negative charge on the nitrogen and oxygen atoms, while the carbon atoms and the hydrogen of the hydroxyl group will likely have positive charges. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.

Charge Distribution and Bond Orders

The charge distribution and bond orders in this compound provide further insight into its electronic structure and reactivity. As discussed in the NPA section, the nitrogen and oxygen atoms are expected to be the most electronegative centers.

Bond order analysis, often performed as part of NBO calculations, quantifies the number of covalent bonds between two atoms. For the pyridine rings, the C-C and C-N bond orders will be intermediate between single and double bonds, reflecting their aromatic character. The C-O and O-H bond orders of the methanol group will be close to one, indicative of single bonds. These theoretical bond orders can be correlated with experimental bond lengths obtained from X-ray crystallography.

Spectroscopic Property Prediction and Correlation

Simulated Vibrational Spectra (FT-IR, Raman) and Experimental Validation

Theoretical calculations can predict the vibrational spectra (FT-IR and Raman) of this compound. These simulations, typically performed using DFT methods, provide the vibrational frequencies and intensities of the normal modes of the molecule. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. nih.gov

The predicted spectra can be compared with experimental FT-IR and Raman spectra to validate the computational model and aid in the assignment of the observed vibrational bands. For this compound, characteristic vibrational modes are expected for the pyridine rings, such as C-H stretching, C=C and C=N stretching, and ring breathing vibrations. The methanol group will exhibit O-H stretching, C-O stretching, and C-H stretching and bending vibrations.

Table 2: Predicted and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) |

| O-H Stretch | 3450 | 3465 |

| C-H Stretch (Aromatic) | 3050-3150 | 3060-3140 |

| C=N Stretch | 1590-1620 | 1605 |

| C=C Stretch (Aromatic) | 1450-1580 | 1470-1575 |

| C-O Stretch | 1050 | 1045 |

| Ring Breathing | 990-1030 | 1010 |

Note: The values in this table are illustrative and based on typical vibrational frequencies for pyridine and its derivatives.

Predicted NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts and coupling constants for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nsf.gov

The predicted chemical shifts can be correlated with experimental NMR data to confirm the structure of the molecule. For this compound, the protons on the pyridine rings are expected to resonate in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the position of the nitrogen atom and the substituents. The proton of the hydroxyl group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methine proton will have a characteristic chemical shift, and its coupling to the hydroxyl proton (if observable) and adjacent ring protons can provide valuable structural information.

The 13C NMR spectrum will show distinct signals for each carbon atom in the molecule, with the chemical shifts reflecting their electronic environment. The carbon atoms of the pyridine rings will resonate in the aromatic region, while the methine carbon will appear at a higher field.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C2 (3-pyridyl) | 8.55 | 149.5 |

| C4 (3-pyridyl) | 7.80 | 135.0 |

| C5 (3-pyridyl) | 7.40 | 123.8 |

| C6 (3-pyridyl) | 8.65 | 150.2 |

| C2' (4-pyridyl) | 8.60 | 150.5 |

| C3' (4-pyridyl) | 7.50 | 121.5 |

| CH-OH | 5.90 | 73.0 |

| OH | (variable) | - |

Note: The values in this table are illustrative and based on typical NMR data for pyridine derivatives. Chemical shifts are referenced to TMS.

UV-Vis Absorption and Photoluminescence Spectra Simulation

The electronic absorption and emission properties of this compound can be effectively studied using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the simulation of UV-Vis absorption and photoluminescence spectra by calculating the energies of electronic transitions between the ground and excited states.

The simulation of the UV-Vis spectrum involves calculating the vertical excitation energies from the optimized ground state geometry of the molecule. These excitation energies correspond to the absorption of light, promoting an electron from a lower energy molecular orbital to a higher energy one. The main electronic transitions, particularly the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, are of significant interest as they often correspond to the longest wavelength absorption band (λmax). mdpi.com

For this compound, TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can predict the λmax values in various solvents by incorporating a solvent model, such as the Polarizable Continuum Model (PCM). ijcce.ac.ir The nature of these transitions, whether they are π → π* or n → π*, can be determined by analyzing the molecular orbitals involved. In pyridine-containing compounds, both types of transitions are possible due to the presence of the aromatic π-system and the nitrogen lone pair electrons. rsc.org

Photoluminescence (fluorescence and phosphorescence) arises from the decay of an excited electronic state back to the ground state. Simulating these spectra involves optimizing the geometry of the first excited state (S1). The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the emission energy. The calculated emission wavelengths can provide insights into the fluorescence properties of the molecule. mdpi.com

Table 1: Simulated UV-Vis Absorption and Photoluminescence Data for this compound

| Parameter | Value (in Gas Phase) | Value (in Methanol) | Transition Character |

| Absorption (λmax) | 258 nm | 262 nm | π → π |

| Oscillator Strength (f) | 0.15 | 0.18 | - |

| Emission (λem) | 350 nm | 355 nm | π → π |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for understanding the detailed mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. rsc.orgresearchgate.net For reactions involving this compound, computational methods can provide a molecular-level picture of the transformation process.

Potential Energy Surface Exploration

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. libretexts.orgwikipedia.org For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms involved, from reactants to products, and their corresponding potential energies. muni.cz

The exploration of the PES for a reaction involving this compound begins with identifying the equilibrium structures of the reactants, products, and any intermediates. These correspond to minima on the PES. The reaction path connects these minima and proceeds through a transition state (TS), which is a saddle point on the PES—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org

Various computational algorithms can be used to explore the PES and locate these stationary points. For complex molecules, the PES can be high-dimensional, making a full exploration computationally expensive. emory.edu Therefore, the focus is often on the minimum energy path, which represents the most likely trajectory for the reaction.

Activation Energy and Reaction Path Determination

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. Computationally, the activation energy is determined by calculating the energy difference between the transition state and the reactants. fsu.edu

To determine the reaction path and activation energy, the geometry of the transition state must first be located. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method or by identifying a saddle point on the PES. Once the TS is located and its structure is confirmed (by the presence of a single imaginary frequency in the vibrational analysis), the activation energy can be calculated. aps.org

For instance, in a hypothetical oxidation of the methanol group in this compound, computational studies could model the interaction with an oxidizing agent. The reaction path would be traced from the initial reactant complex, through the transition state where a hydrogen atom is abstracted, to the final product complex. The calculated activation energy would indicate the feasibility of this reaction pathway. The Arrhenius equation can be used to relate the calculated activation energy to the temperature dependence of the reaction rate constant. fsu.eduresearchgate.net

Table 2: Hypothetical Activation Energies for a Reaction of this compound

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Hydrogen Abstraction | 0.0 | +15.2 | -5.8 | 15.2 |

Note: This table presents hypothetical data for an illustrative reaction pathway. The values are representative of typical activation energies for similar reactions but are not derived from specific calculations on this compound.

By combining the exploration of the potential energy surface with the calculation of activation energies, computational modeling provides a comprehensive understanding of the reaction mechanism, guiding further experimental work and the design of new chemical transformations. mdpi.comsquarespace.com

Advanced Spectroscopic and Structural Elucidation of Pyridin 3 Yl Pyridin 4 Yl Methanol and Its Derivatives

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystal, scientists can map the electron density and, consequently, the positions of individual atoms.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining the absolute structure of a crystalline compound. This technique involves growing a high-quality single crystal of the substance, which is then mounted in an X-ray diffractometer. The resulting diffraction data allows for the determination of unit cell dimensions, space group, and the exact coordinates of every atom in the molecule.

While SC-XRD is a definitive method, a specific crystal structure for Pyridin-3-yl(pyridin-4-yl)methanol has not been found in publicly available databases as of this writing. However, the structures of closely related pyridyl methanol (B129727) derivatives have been extensively studied. For instance, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a monoclinic crystal system with the molecules linked by O—H⋯N hydrogen bonds into zigzag chains. nih.gov Similarly, studies on other pyridylpyrazole derivatives confirm their structures through SC-XRD, providing details on bond lengths, angles, and conformations. nih.govresearchgate.net For a novel compound like this compound, SC-XRD would be essential to confirm its stereochemistry, the dihedral angle between the two pyridine (B92270) rings, and the precise geometry of the methanol bridge.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol | Monoclinic | P21/c | O—H⋯N hydrogen bonds form C(5) chains. | nih.gov |

| 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol | Monoclinic | P21/c | Intermolecular hydrogen bonds form a 2D network. | nih.govresearchgate.net |

| 4-[(Pyridin-3-yl)diazenyl]morpholine | Monoclinic | P21/c | Molecules linked by C—H···N interactions into infinite chains. | soton.ac.uk |

Powder X-ray Diffraction for Bulk Phase Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

PXRD is primarily used to:

Confirm phase identity: By comparing the experimental PXRD pattern to a calculated pattern from SC-XRD data or a reference database, one can confirm the identity of the bulk material.

Assess sample purity: The presence of sharp peaks corresponding to other crystalline phases indicates impurities.

Study polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

While no specific PXRD data for this compound is currently available, this technique would be crucial in a manufacturing or research setting to ensure batch-to-batch consistency and to characterize the solid form of the compound.

Analysis of Crystal Packing and Intermolecular Interactions